molecular formula C14H13N B15224190 2,6-Dimethyl-9H-carbazole CAS No. 78787-80-1

2,6-Dimethyl-9H-carbazole

Cat. No.: B15224190
CAS No.: 78787-80-1
M. Wt: 195.26 g/mol
InChI Key: JEQGMFVANDIHGJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a nitrogen-containing aromatic heterocyclic structure. This compound is notable for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-9H-carbazole typically involves the alkylation of carbazole at the 2 and 6 positions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:

    Optoelectronic Properties: The compound’s ability to transport electrons and holes efficiently makes it suitable for use in OLEDs and photovoltaic cells.

    Biological Activity: It can modulate molecular signaling pathways, such as the p53 pathway in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

  • 2,7-Dimethyl-9H-carbazole
  • 3,6-Dimethyl-9H-carbazole
  • 9-Benzyl-9H-carbazole

Comparison: 2,6-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to 2,7-Dimethyl-9H-carbazole, it has different conjugation lengths and bandgap energies, affecting its optoelectronic applications. Similarly, 3,6-Dimethyl-9H-carbazole exhibits distinct reactivity due to the position of the methyl groups .

Properties

CAS No.

78787-80-1

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2,6-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8,15H,1-2H3

InChI Key

JEQGMFVANDIHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC(=C3)C

Origin of Product

United States

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